1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride
Description
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride is a chemical compound with a molecular formula of C10H16Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylamino group, an ethylamino group, and a propanol group, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
1-[2-(benzylamino)ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-11(15)9-13-7-8-14-10-12-5-3-2-4-6-12;;/h2-6,11,13-15H,7-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMRZMMZQPCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=CC=C1)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride typically involves the reaction of benzylamine with 2-chloroethylamine hydrochloride, followed by the addition of propanol. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzylamino and ethylamino groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted benzylamino or ethylamino compounds.
Scientific Research Applications
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino and ethylamino groups play a crucial role in binding to target molecules, leading to the desired biological or chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various physiological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylamino)propan-2-ol: This compound shares the benzylamino and propanol groups but lacks the ethylamino group.
1-(Ethylamino)propan-2-ol: This compound contains the ethylamino and propanol groups but lacks the benzylamino group.
2-(Benzylamino)ethanol: This compound has the benzylamino and ethanol groups but lacks the propanol group.
Uniqueness
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride is unique due to the presence of both benzylamino and ethylamino groups, which provide it with distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
